2-(4-Bromophenyl)-6-(tert-butyl)pyrimidin-4-ol
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Overview
Description
2-(4-Bromophenyl)-6-(tert-butyl)pyrimidin-4-ol is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-6-(tert-butyl)pyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and tert-butylamine.
Condensation Reaction: The starting materials undergo a condensation reaction with a suitable reagent, such as urea or thiourea, to form the pyrimidine ring.
Cyclization: The intermediate product is then cyclized under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-6-(tert-butyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide.
Reduction: Formation of 2-(4-aminophenyl)-6-(tert-butyl)pyrimidin-4-ol.
Substitution: Formation of 2-(4-methoxyphenyl)-6-(tert-butyl)pyrimidin-4-ol.
Scientific Research Applications
2-(4-Bromophenyl)-6-(tert-butyl)pyrimidin-4-ol has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-6-(tert-butyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-6-(tert-butyl)pyrimidin-4-ol
- 2-(4-Fluorophenyl)-6-(tert-butyl)pyrimidin-4-ol
- 2-(4-Methylphenyl)-6-(tert-butyl)pyrimidin-4-ol
Uniqueness
2-(4-Bromophenyl)-6-(tert-butyl)pyrimidin-4-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The tert-butyl group also contributes to its steric properties, affecting its interactions with molecular targets.
Properties
Molecular Formula |
C14H15BrN2O |
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Molecular Weight |
307.19 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-tert-butyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H15BrN2O/c1-14(2,3)11-8-12(18)17-13(16-11)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H,16,17,18) |
InChI Key |
CUIYRWZMHUVKKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC(=N1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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